2-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]isoindole-1,3-dione
Overview
Description
2-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]isoindole-1,3-dione is a complex organic compound that features a combination of bromine, chlorine, and methyl groups attached to a phenoxyethyl moiety, which is further linked to an isoindole-1,3-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]isoindole-1,3-dione typically involves multiple steps, starting with the preparation of the phenoxyethyl intermediate. This intermediate can be synthesized through a nucleophilic substitution reaction where 2-bromo-4-chloro-6-methylphenol reacts with an appropriate ethylating agent under basic conditions. The resulting product is then subjected to further reactions to introduce the isoindole-1,3-dione moiety.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents used in the process are selected to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]isoindole-1,3-dione can undergo various chemical reactions, including:
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Properties
IUPAC Name |
2-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNO3/c1-10-8-11(19)9-14(18)15(10)23-7-6-20-16(21)12-4-2-3-5-13(12)17(20)22/h2-5,8-9H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZJEEJWZRMPES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCN2C(=O)C3=CC=CC=C3C2=O)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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